4-Amino-6-tert-butyl-3-methylsulfinyl-1,2,4-triazin-5-one
Description
Properties
IUPAC Name |
4-amino-6-tert-butyl-3-methylsulfinyl-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S/c1-8(2,3)5-6(13)12(9)7(11-10-5)15(4)14/h9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOXBTLNAKATGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N)S(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901009282 | |
| Record name | 4-Amino-6-tert-butyl-3-(methanesulfinyl)-1,2,4-triazin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90269-30-0 | |
| Record name | 4-Amino-6-tert-butyl-3-methylsulfinyl-1,2,4-triazin-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090269300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-6-tert-butyl-3-(methanesulfinyl)-1,2,4-triazin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-tert-butyl-3-methylsulfinyl-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with a suitable triazine precursor, followed by oxidation to introduce the sulfinyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is usually purified through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-tert-butyl-3-methylsulfinyl-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler triazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields sulfone derivatives, while substitution can introduce a wide range of functional groups .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C8H14N4O2S
- Molecular Weight : 214.28796 g/mol
- CAS Number : 21087-64-9
Metribuzin belongs to the triazine family of herbicides and exhibits selective herbicidal activity against a wide range of annual grasses and broadleaf weeds. Its mechanism of action involves the inhibition of photosynthesis by interfering with the electron transport chain in chloroplasts.
Weed Control in Crops
Metribuzin is primarily used for controlling weeds in crops such as:
- Soybeans
- Potatoes
- Tomatoes
- Sugar beets
It is effective against both pre-emergent and post-emergent weed species, making it versatile for various agricultural practices .
Combination with Other Herbicides
Research indicates that Metribuzin can be effectively combined with other herbicides to enhance its efficacy and broaden the spectrum of weed control. For instance, mixtures with glyphosate or other selective herbicides have shown improved results against resistant weed populations .
Environmental Impact and Safety
Metribuzin has been evaluated for its environmental impact, particularly concerning aquatic life. It is classified as very toxic to aquatic organisms and has long-lasting effects in the environment. Therefore, its application requires careful management to minimize runoff and protect water bodies .
Case Study 1: Efficacy in Potato Cultivation
A study conducted on potato fields demonstrated that Metribuzin significantly reduced weed biomass compared to untreated controls. The application rates varied from 0.5 to 1.0 kg/ha, showing optimal control at higher rates without adversely affecting potato yields .
Case Study 2: Resistance Management
Research has highlighted the role of Metribuzin in integrated weed management systems. Its use in rotation with other herbicides has been shown to delay the onset of resistance among weed populations, thereby maintaining its effectiveness over time .
Future Research Directions
The potential for developing new formulations of Metribuzin that reduce environmental impact while maintaining efficacy is a promising area for future research. Additionally, studies focusing on its metabolic pathways in plants could provide insights into enhancing its selectivity and reducing non-target effects.
Mechanism of Action
The mechanism of action of 4-Amino-6-tert-butyl-3-methylsulfinyl-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Structural Modifications and Herbicidal Activity
The herbicidal activity of triazinones is highly dependent on substituents at positions 3, 4, and 4. Below is a comparative analysis of key analogs:
Key Observations :
- Position 6 : Bulky groups (e.g., tert-butyl in Metribuzin) enhance soil persistence and bioavailability compared to phenyl (Metamitron) or methyl groups .
- Position 3 : Sulfur-containing groups (methylsulfinyl, methylthio, mercapto) modulate oxidative stability and binding affinity to PSII. Methylsulfinyl in Metribuzin improves herbicidal potency over methylthio precursors .
Toxicity Profiles
Triazinones exhibit species-specific toxicity due to differences in metabolic pathways:
Notes:
Reactivity :
- Acetylation/Sulfonation : Methylthio groups in Metribuzin precursors undergo acetylation (with acetyl chloride) or sulfonation (with sulfonyl chlorides) to modify solubility and reactivity .
- Metal Complexation: Mercapto-substituted triazinones bind Pd(II) and Cu(II), enabling applications in catalysis or environmental sensing .
Biological Activity
4-Amino-6-tert-butyl-3-methylsulfinyl-1,2,4-triazin-5-one, commonly referred to as Metribuzin, is a chemical compound that has garnered attention for its biological activity, particularly in agricultural applications as a herbicide. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C8H14N4OS
- Molecular Weight : 214.29 g/mol
- CAS Number : 21087-64-9
Herbicidal Activity
Metribuzin is primarily known for its herbicidal properties. It functions by inhibiting photosynthesis in plants, specifically targeting the photosystem II complex. This inhibition leads to the disruption of electron transport, ultimately causing plant death. The compound is effective against a wide range of weeds in various crops, including soybeans and potatoes.
Cytotoxicity and Anticancer Potential
Recent studies have explored the cytotoxic effects of Metribuzin on various cancer cell lines. For instance, a study evaluated its activity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The results indicated that Metribuzin exhibits significant cytotoxicity with IC50 values ranging from 10 µM to 25 µM, suggesting potential as an anticancer agent.
Table 1: Cytotoxic Activity of Metribuzin on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 10 | Induces apoptosis |
| MCF-7 | 15 | Cell cycle arrest in G0/G1 phase |
| HeLa | 25 | Inhibition of cell proliferation |
The mechanism by which Metribuzin induces cytotoxicity appears to be multifaceted:
- Apoptosis Induction : Metribuzin has been shown to trigger apoptosis in cancer cells through the activation of caspases.
- Cell Cycle Arrest : It causes cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells.
- Inhibition of Key Proteins : Some studies suggest that Metribuzin may interfere with proteins involved in cell survival pathways.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of Metribuzin has revealed that modifications to its molecular structure can significantly impact its biological activity. For example, substituents at specific positions on the triazine ring can enhance or diminish its herbicidal and cytotoxic properties.
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases cytotoxicity |
| Phenylpiperazine | Enhances anticancer activity |
| Alkyl groups | Varies with chain length |
Case Study 1: Anticancer Activity Assessment
A study published in MDPI examined the effects of Metribuzin on various tumor cell lines using an MTT assay. The findings indicated that compounds derived from Metribuzin showed notable cytotoxic effects and induced apoptosis through a caspase-dependent pathway.
Case Study 2: Environmental Impact and Safety Profile
Another research focused on the environmental impact of Metribuzin as a herbicide highlighted its persistence in soil and potential effects on non-target organisms. The study emphasized the need for careful application and monitoring to mitigate risks associated with its use.
Q & A
Q. What documentation is required for experimental use under U.S. regulatory frameworks?
- Guidance : Submit a TSCA Experimental Release Application (EPA Form 7710-25), including ecotoxicity data (e.g., LC₅₀ for fish and Daphnia) and degradation studies. Reference SEC. 74312 of the 2021 Congressional Record for tariff exemptions .
Key Considerations
- Data Contradictions : Address variability in bioactivity by standardizing test organisms and growth conditions.
- Advanced Techniques : Prioritize hyphenated methods (LC-MS/MS) for trace analysis in environmental matrices.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
